molecular formula C22H22FN3O4 B250834 Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate

Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate

Numéro de catalogue B250834
Poids moléculaire: 411.4 g/mol
Clé InChI: MMQCLQVQRXGMHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate, also known as PF-06463922, is a novel small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in cytokine signaling pathways. PF-06463922 has shown great potential in the treatment of various autoimmune diseases and inflammatory disorders.

Mécanisme D'action

Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate exerts its therapeutic effect by selectively inhibiting TYK2, which is a key mediator of cytokine signaling pathways. By blocking TYK2 activity, Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate prevents the production of pro-inflammatory cytokines such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). This leads to a reduction in inflammation and immune cell activation, which are hallmark features of autoimmune diseases and inflammatory disorders.
Biochemical and physiological effects:
Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to have a favorable safety profile and pharmacokinetic properties in preclinical and clinical studies. The drug is well-tolerated and has a low risk of adverse effects. In terms of pharmacodynamics, Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to reduce the levels of pro-inflammatory cytokines in the blood and tissues of patients with autoimmune diseases and inflammatory disorders.

Avantages Et Limitations Des Expériences En Laboratoire

Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has several advantages for laboratory experiments, including its high selectivity for TYK2 and its ability to inhibit cytokine signaling pathways. However, the drug has some limitations, such as its high cost and the need for specialized equipment and expertise to synthesize and administer the drug.

Orientations Futures

There are several future directions for research on Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate. One area of interest is the development of combination therapies that target multiple cytokine pathways to achieve greater efficacy in the treatment of autoimmune diseases and inflammatory disorders. Another area of interest is the investigation of the long-term safety and efficacy of Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate in large-scale clinical trials. Additionally, further research is needed to elucidate the precise molecular mechanisms of Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate's therapeutic effect and to identify biomarkers that can predict treatment response.

Méthodes De Synthèse

Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis starts with the reaction of 4-cyano-2-fluorobenzoic acid with propylamine to form the corresponding amide. The amide is then coupled with 4-morpholinobenzoic acid to form the desired product, Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate.

Applications De Recherche Scientifique

Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases and inflammatory disorders, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. The drug has shown promising results in reducing disease activity and improving clinical outcomes in these conditions.

Propriétés

Formule moléculaire

C22H22FN3O4

Poids moléculaire

411.4 g/mol

Nom IUPAC

propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H22FN3O4/c1-2-9-30-22(28)18-13-16(4-6-20(18)26-7-10-29-11-8-26)25-21(27)17-5-3-15(14-24)12-19(17)23/h3-6,12-13H,2,7-11H2,1H3,(H,25,27)

Clé InChI

MMQCLQVQRXGMHL-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)N3CCOCC3

SMILES canonique

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)N3CCOCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.